1-Benzyl-1,2,3,6-tetrahydropyridine hydrochloride
Overview
Description
1-Benzyl-1,2,3,6-tetrahydropyridine hydrochloride is a heterocyclic organic compound with the molecular formula C12H15N·HCl. It is a derivative of tetrahydropyridine and is known for its significance in various scientific research fields, particularly in neurochemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-1,2,3,6-tetrahydropyridine hydrochloride can be synthesized through the reduction of pyridinium salts. One common method involves the treatment of N-methylpyridinium with borohydride reagents, leading to the formation of 1-methyl-1,2,3,6-tetrahydropyridine . Another approach includes the use of a modified Ireland-Claisen rearrangement, which produces tetrahydropyridines via a silyl ketene acetal intermediate .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale chemical synthesis using the aforementioned synthetic routes. The process is optimized for high yield and purity, ensuring the compound meets the required standards for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-1,2,3,6-tetrahydropyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding pyridine derivative.
Reduction: The compound can be reduced to form different tetrahydropyridine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used under basic conditions.
Major Products:
Oxidation: Produces pyridine derivatives.
Reduction: Yields various tetrahydropyridine derivatives.
Substitution: Results in substituted tetrahydropyridine compounds.
Scientific Research Applications
1-Benzyl-1,2,3,6-tetrahydropyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a tool to study the effects of neurotoxins on biological systems.
Medicine: Utilized in the development of drugs targeting neurological disorders, particularly Parkinson’s disease.
Industry: Employed in the production of various chemical intermediates and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-Benzyl-1,2,3,6-tetrahydropyridine hydrochloride involves its interaction with the dopaminergic system. The compound is metabolized into a neurotoxic cation, which selectively targets and destroys dopaminergic neurons in the substantia nigra of the brain. This leads to symptoms similar to Parkinson’s disease, making it a valuable tool for studying neurodegenerative disorders .
Comparison with Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and use in Parkinson’s disease research.
1-Benzyl-4-(2-methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride: Another derivative with similar structural properties.
1-Benzyl-1,2,3,6-tetrahydropyridine-4-boronic acid, pinacol ester: Used in chemical synthesis and research.
Uniqueness: 1-Benzyl-1,2,3,6-tetrahydropyridine hydrochloride is unique due to its specific interaction with the dopaminergic system and its ability to induce Parkinsonian symptoms. This makes it particularly valuable for neurochemical and pharmacological studies .
Properties
IUPAC Name |
1-benzyl-3,6-dihydro-2H-pyridine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N.ClH/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13;/h1-5,7-8H,6,9-11H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPRMRIWFKXCNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1)CC2=CC=CC=C2.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90694896 | |
Record name | 1-Benzyl-1,2,3,6-tetrahydropyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90694896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80477-52-7 | |
Record name | 1-Benzyl-1,2,3,6-tetrahydropyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90694896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 80477-52-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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